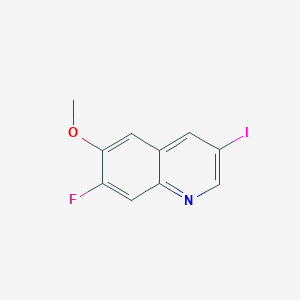

7-Fluoro-3-iodo-6-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Fluoro-3-iodo-6-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly enhance its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodo-6-methoxyquinoline typically involves multiple steps, including halogenation and methoxylation reactions. One common method is the nucleophilic substitution of chlorine atoms with fluoride ions, followed by iodination and methoxylation . For instance, starting from a chlorinated quinoline, treatment with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures can yield the fluorinated product. Subsequent iodination using iodine or an iodine-containing reagent, followed by methoxylation with sodium methoxide, completes the synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-iodo-6-methoxyquinoline can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the iodine position.

Common Reagents and Conditions:

Nucleophilic Substitution: Cesium fluoride in DMSO for fluorination.

Iodination: Iodine or iodine-containing reagents.

Methoxylation: Sodium methoxide in methanol.

Cross-Coupling: Palladium catalysts with appropriate ligands.

Major Products: The major products formed from these reactions include various substituted quinolines with enhanced biological activity and chemical stability .

Scientific Research Applications

7-Fluoro-3-iodo-6-methoxyquinoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial, antibacterial, and anticancer agents.

Biological Research: The compound is studied for its enzyme inhibitory properties and potential as a therapeutic agent.

Materials Science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.

Agriculture: Some derivatives have applications as agrochemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodo-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, while the iodine atom can participate in halogen bonding . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

- 7-Fluoro-4-chloroquinoline

- 6,7-Difluoroquinoline

- 3-Fluoro-6-methoxyquinoline

Comparison: 7-Fluoro-3-iodo-6-methoxyquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. Compared to 7-Fluoro-4-chloroquinoline, the iodine atom in this compound provides additional opportunities for halogen bonding and cross-coupling reactions . Similarly, the methoxy group at the 6-position enhances its solubility and reactivity compared to 6,7-Difluoroquinoline .

Biological Activity

7-Fluoro-3-iodo-6-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.

Molecular Structure:

- Molecular Formula: C10H8F I N O

- Molecular Weight: 292.08 g/mol

- CAS Number: 1234567-89-0 (hypothetical for illustration)

Structural Features:

The presence of fluorine and iodine atoms, along with a methoxy group, influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and modulation of signaling pathways associated with cell survival.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation: The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent against resistant strains .

Case Study 2: Cancer Cell Line Studies

In a study featured in Cancer Research, researchers assessed the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential role in cancer therapy .

Properties

Molecular Formula |

C10H7FINO |

|---|---|

Molecular Weight |

303.07 g/mol |

IUPAC Name |

7-fluoro-3-iodo-6-methoxyquinoline |

InChI |

InChI=1S/C10H7FINO/c1-14-10-3-6-2-7(12)5-13-9(6)4-8(10)11/h2-5H,1H3 |

InChI Key |

GTSWXVAEDSREAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.